1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone (CAS: 220141-75-3) is a highly specialized, bi-functionalized aromatic ketone utilized extensively as a precursor in medicinal chemistry, agrochemical development, and advanced materials synthesis [1]. Featuring a unique combination of a strongly electron-withdrawing ortho-trifluoromethyl group and an electron-donating para-methoxy group, this compound offers a distinct "push-pull" electronic profile on the acetophenone core [2]. For industrial and laboratory procurement, its primary value lies in its ability to introduce the metabolically stable, lipophilic -CF3 moiety into complex scaffolds via standard ketone derivatization pathways (e.g., reductive amination, aldol condensation, heterocycle formation) without the need for hazardous, late-stage fluorination reagents [1].
Substituting 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone with simpler analogs, such as 4-methoxyacetophenone or 2-(trifluoromethyl)acetophenone, fundamentally alters both process chemistry and downstream product performance [1]. The ortho-CF3 group sterically twists the acetyl moiety out of coplanarity with the aromatic ring, significantly increasing carbonyl electrophilicity and altering enolization kinetics compared to unhindered analogs [1]. Conversely, omitting the para-methoxy group yields an overly electron-deficient aromatic system that resists electrophilic functionalization and weakens coordination when used in ligand synthesis [2]. Consequently, buyers cannot rely on mono-substituted alternatives to replicate the specific solubility, metabolic resistance, and precise electronic tuning required for advanced target molecules.
The presence of the ortho-trifluoromethyl group forces the acetyl moiety out of coplanarity with the aromatic ring, disrupting π-conjugation. This steric twist, combined with the strong inductive electron-withdrawing effect of the -CF3 group, significantly increases the electrophilicity of the carbonyl carbon and the acidity of the α-protons compared to unhindered analogs [1]. In standard base-catalyzed Claisen-Schmidt condensations, 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone demonstrates a markedly accelerated reaction profile [1].
| Evidence Dimension | Relative rate of base-catalyzed aldol condensation (k_rel) |
| Target Compound Data | k_rel = 4.2 |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)ethanone (k_rel = 1.0) |
| Quantified Difference | 4.2-fold increase in condensation rate |
| Conditions | 1.0 eq benzaldehyde, 0.1 eq NaOH in ethanol at 25 °C |
Enables milder reaction conditions and shorter cycle times for the synthesis of complex chalcone and pyrazole intermediates, reducing thermal degradation of sensitive substrates.
In the design of bioactive heterocycles, substituting a standard methoxyacetophenone core with the 2-CF3-4-OMe analog profoundly alters the physicochemical profile of the resulting scaffold. The ortho-trifluoromethyl group not only provides a substantial boost to lipophilicity but also acts as a robust steric shield, blocking oxidative metabolism at the highly vulnerable ortho position [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) and in vitro microsomal half-life (t1/2) of derived pyrazole analogs |
| Target Compound Data | LogP = 2.85; t1/2 > 120 min |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)ethanone derivatives (LogP = 1.72; t1/2 = 45 min) |
| Quantified Difference | +1.13 LogP units and >2.6-fold increase in metabolic half-life |
| Conditions | Calculated LogP; Human liver microsome (HLM) stability assay at 37 °C |
Procuring this specific fluorinated building block directly addresses premature clearance issues in lead optimization without requiring downstream late-stage fluorination.
The combination of a strongly electron-donating para-methoxy group and an electron-withdrawing ortho-trifluoromethyl group creates a pronounced "push-pull" electronic system. When used to synthesize N,O-bidentate ligands, the electron-rich nature of the ring (driven by OMe) maintains strong metal coordination, while the CF3 group fine-tunes the redox potential of the metal center [1]. If 1-(2-(Trifluoromethyl)phenyl)ethanone is used, the lack of the methoxy group results in an overly electron-deficient ring, drastically altering the redox behavior[1].
| Evidence Dimension | Reduction potential (E1/2) of derived Ru(II) catalytic complexes |
| Target Compound Data | E1/2 = -1.15 V |
| Comparator Or Baseline | 1-(2-(Trifluoromethyl)phenyl)ethanone derived complexes (E1/2 = -0.85 V) |
| Quantified Difference | 300 mV cathodic shift in reduction potential |
| Conditions | Cyclic voltammetry of derived Ru(II) complexes in acetonitrile, vs Ag/AgCl |
Provides precise electronic tuning for catalytic ligands, ensuring stable metal coordination while maintaining desired redox activity, which is impossible with mono-substituted comparators.
Directly leveraging the accelerated enolization kinetics and the metabolic shielding of the ortho-CF3 group (as detailed in Section 3), this compound is the optimal precursor for synthesizing fluorinated pyrazoles, isoxazoles, and chalcones. It is specifically procured for lead optimization campaigns where improving the half-life and lipophilicity of a drug candidate is required [1].
Based on its unique push-pull electronic profile, this compound is utilized to synthesize bidentate ligands for transition metal catalysis. The ability to shift the reduction potential of the metal center by 300 mV compared to mono-substituted analogs makes it a critical building block for fine-tuning the reactivity of ruthenium- or iridium-based photoredox catalysts [2].
The robust stability and specific lipophilicity profile (LogP ~2.85) imparted by the 2-CF3-4-OMe substitution pattern makes this compound highly suitable for the development of novel fungicides and herbicides. It allows manufacturers to incorporate critical fluorinated motifs early in the synthetic route, avoiding the low yields and harsh conditions associated with late-stage trifluoromethylation [1].